molecular formula C10H9F2NO B2515238 3-[4-(Difluoromethoxy)phenyl]propanenitrile CAS No. 1057676-27-3

3-[4-(Difluoromethoxy)phenyl]propanenitrile

Cat. No.: B2515238
CAS No.: 1057676-27-3
M. Wt: 197.185
InChI Key: OHJUATDHAPPOLD-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]propanenitrile (CAS 1057676-27-3) is a high-purity organic compound supplied for research and development purposes. This nitrile-containing scaffold is of significant interest in medicinal chemistry, particularly in the design and synthesis of potential pharmaceutical agents. The nitrile (CN) group is a key functional moiety in drug discovery, often serving as a bioisostere for carbonyl groups or acting as a hydrogen bond acceptor to optimize interactions with biological targets . Its robust nature and metabolic stability make it a valuable component in developing stable drug candidates . Specifically, the structural motif of a phenylpropanenitrile bearing a difluoromethoxy substituent is relevant in advanced therapeutic research. Compounds featuring the difluoromethoxy phenyl group have been investigated as potent inhibitors of enzymes like beta-secretase (BACE), a key target in the development of therapies for Alzheimer's disease . The physicochemical properties of this compound include a molar mass of 197.18 g/mol and a density of 1.177 g/cm³ . Researchers can leverage this chemical as a critical building block for probing biological pathways or as a precursor in multi-step synthetic routes aimed at creating novel bioactive molecules. This product is provided with a guaranteed purity of ≥95% . It is essential to handle this material with care, as it may be harmful if swallowed and may cause skin, serious eye, and respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUATDHAPPOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]propanenitrile typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the nitrile source, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-[4-(Difluoromethoxy)phenyl]propanoic acid.

    Reduction: 3-[4-(Difluoromethoxy)phenyl]propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Difluoromethoxy vs. Trifluoromethoxy Groups

  • 3-[4-(Difluoromethoxy)phenyl]propanenitrile vs. (R)-2-(4-(trifluoromethoxy)phenyl)propanenitrile (3l) :
    • Substituent Effects : The trifluoromethoxy group (-OCF₃) in compound 3l is more electron-withdrawing and lipophilic than difluoromethoxy (-OCF₂H). This difference may enhance metabolic stability in drug candidates but reduce solubility.
    • Biological Relevance : Trifluoromethoxy derivatives are common in pharmaceuticals (e.g., PDE4 inhibitors like piclamilast) , suggesting that the difluoromethoxy analog could similarly target enzyme activity but with altered potency or selectivity.

Nitrile Backbone Modifications

  • 3-[Butyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile (Disperse Orange 33) : Application: Used as a disperse dye, highlighting the nitrile group’s role in forming stable aromatic systems.
  • 3-[(4-acetylphenyl)(methyl)amino]propanenitrile : Structural Feature: Incorporates an acetylated phenyl group, which may enhance π-π stacking interactions in material science applications.

Bioactive Analogs

  • Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) : Activity: A PDE4 inhibitor with an IC₅₀ of 0.8 nM in human neutrophils.

Halogenated Derivatives

  • (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile : Chirality: The stereospecific amino group in this compound underscores the importance of stereochemistry in biological activity, a consideration for synthesizing enantiopure difluoromethoxy analogs.

Comparative Analysis Table

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
This compound 4-(Difluoromethoxy)phenyl ~193.14 (calc.) Hypothetical use in drug design N/A
(R)-2-(4-(Trifluoromethoxy)phenyl)propanenitrile 4-(Trifluoromethoxy)phenyl 229.17 Catalytic intermediate in synthesis
Roflumilast Difluoromethoxy, benzamide 403.21 PDE4 inhibitor (IC₅₀ = 0.8 nM)
Disperse Orange 33 Nitrophenyl diazenyl 325.33 Textile dye; GHS-regulated

Key Findings and Implications

Structural Diversity: Modifications to the propanenitrile backbone (e.g., amino, sulfonyl, or acetyl groups) enable applications ranging from dyes to bioactive molecules.

Safety Considerations : Nitrile-containing compounds often require careful handling due to toxicity risks, as seen in GHS classifications .

Biological Activity

3-[4-(Difluoromethoxy)phenyl]propanenitrile is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C11H10F2N. The presence of the difluoromethoxy group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets. The nitrile group may facilitate covalent interactions with nucleophilic sites on proteins, potentially influencing various biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Lipophilicity : The difluoromethoxy group increases the compound's ability to penetrate cell membranes.
  • Enzyme Interaction : It has been investigated for its inhibitory effects on enzymes such as myeloperoxidase, which plays a role in inflammatory processes.
  • Covalent Bonding : The nitrile group can form covalent bonds with nucleophiles in proteins, potentially altering their function.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Activity : Studies suggest that compounds containing difluoromethoxy groups can inhibit myeloperoxidase activity, implicating their potential in reducing inflammation.
  • Anticancer Properties : Preliminary investigations have shown that derivatives of this compound may possess anticancer activity, making them candidates for further pharmacological studies.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound and related compounds. Below is a summary of key findings:

StudyFocusKey Findings
Enzyme InhibitionInvestigated the inhibition of myeloperoxidase; potential anti-inflammatory effects noted.
Anticancer ActivitySuggested potential as a lead compound in drug discovery for cancer therapies.
Therapeutic ApplicationsExplored as an inhibitor for β-secretase; implications for Alzheimer's disease treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
3-[4-Fluorophenyl]propanenitrileContains a fluorine atom instead of difluoromethoxyLess lipophilic than the difluoromethoxy variant
3-[4-Chlorophenyl]propanenitrileContains a chlorine atomDifferent electronic properties affecting reactivity
3-[4-Methoxyphenyl]propanenitrileContains a methoxy groupPotentially different biological activity

The unique difluoromethoxy substituent enhances lipophilicity and may influence interactions with biological targets more effectively than other halogenated or methoxylated phenyl compounds.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Difluoromethoxy)phenyl]propanenitrile?

The synthesis typically involves a nucleophilic substitution reaction. A base such as potassium carbonate facilitates the reaction between 4-(difluoromethoxy)phenol and 3-chloropropionitrile in an aprotic solvent (e.g., dimethylformamide) at elevated temperatures (~80–100°C). This method ensures efficient substitution at the phenolic oxygen while preserving the nitrile functionality . Industrial-scale optimization may employ continuous flow reactors to enhance yield and reproducibility.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–230 nm to assess purity .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the difluoromethoxy group (δ ~85–90 ppm for 19^{19}F coupling) and propanenitrile backbone (δ ~120 ppm for CN) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ for C10_{10}H9_{9}F2_2NO2_2).

Q. What solvent systems are suitable for stabilizing this compound in experimental settings?

Use aprotic solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of the nitrile group. Storage at –20°C under inert gas (argon/nitrogen) minimizes degradation. Avoid prolonged exposure to light due to potential photolytic cleavage of the difluoromethoxy moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450 isoforms) can identify binding interactions. Focus on the nitrile’s electrophilic nature and the difluoromethoxy group’s steric/electronic effects. Validate predictions with in vitro assays measuring IC50_{50} values .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Controlled Meta-Analysis : Compare studies using standardized assay conditions (pH, temperature, enzyme concentration).
  • Isosteric Replacement : Synthesize analogs (e.g., replacing difluoromethoxy with trifluoromethoxy) to isolate structure-activity relationships (SAR) .
  • Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm results .

Q. How to design experiments probing the compound’s metabolic stability in biological systems?

  • In Vitro Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS to identify metabolites (e.g., oxidation at the benzylic position).
  • Isotope Labeling : Use 18^{18}O or 19^{19}F labeling to trace metabolic pathways .
  • CYP Inhibition Assays : Determine if the compound inhibits specific cytochrome P450 enzymes, which may explain variability in pharmacokinetic data .

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